

O-Desmethyl Quinidine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *O-Desmethyl quinidine*

Cat. No.: *B15600916*

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CAS Number: 70877-75-7

This technical guide provides an in-depth overview of **O-Desmethyl quinidine**, a primary metabolite of the well-known antiarrhythmic drug, quinidine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, experimental protocols, and pharmacological profile.

Chemical and Physical Properties

O-Desmethyl quinidine, also known as cupreidine, is a cinchona alkaloid and an active metabolite of quinidine.^{[1][2]} Its chemical structure is closely related to quinidine, differing by the absence of a methyl group on the quinoline ring's oxygen atom.

Identification

| Property | Value | Source |
|-------------------|---|--------|
| CAS Number | 70877-75-7 | [2] |
| IUPAC Name | (S)-(6-hydroxyquinolin-4-yl) ((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol | [3] |
| Synonyms | Cupreidine, 6'- Hydroxycinchonine, O- Demethylquinidine | [3] |
| Molecular Formula | C ₁₉ H ₂₂ N ₂ O ₂ | [2] |
| Molecular Weight | 310.39 g/mol | [2] |

Physicochemical Properties

A summary of the key physicochemical properties of **O-Desmethyl quinidine** is presented below. It is important to note that there are some discrepancies in the reported melting point values in the literature.

| Property | Value | Source |
|---------------------------|--|----------|
| Appearance | Pale yellow to light yellow solid | [4] |
| Melting Point | 152 °C | [5] |
| | 186-190 °C | [6] |
| Boiling Point (Predicted) | 514.6 ± 45.0 °C | [6] |
| Density (Predicted) | 1.28 ± 0.1 g/cm ³ | [6] |
| Solubility | DMSO (Slightly), Ethanol (Slightly), Methanol (Slightly) | ChemBook |
| pKa (Predicted) | 8.82 ± 0.40 | ChemBook |
| Optical Rotation | +253.108° (c=0.01 g/mL in Ethanol) | [7] |

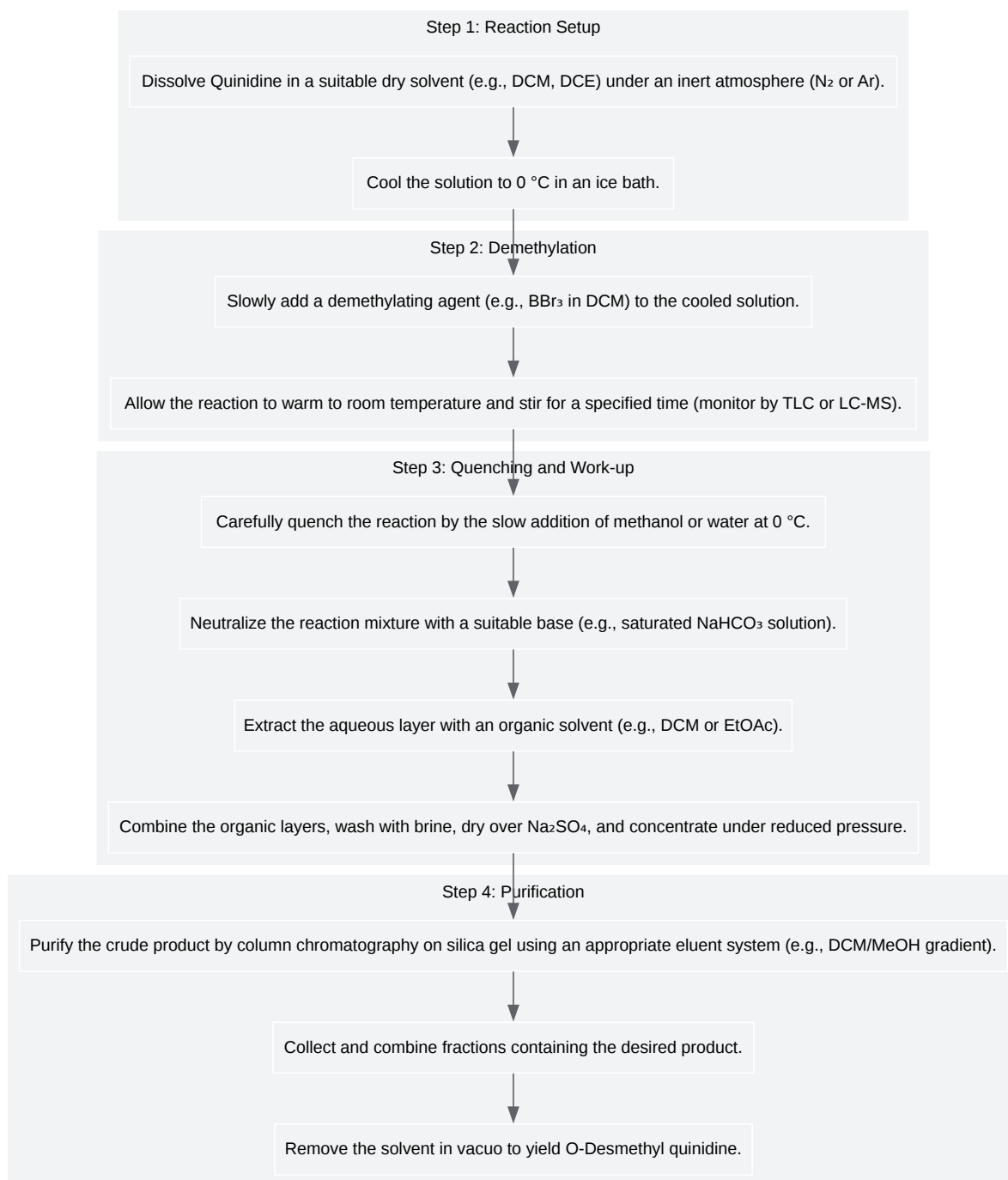
Experimental Protocols

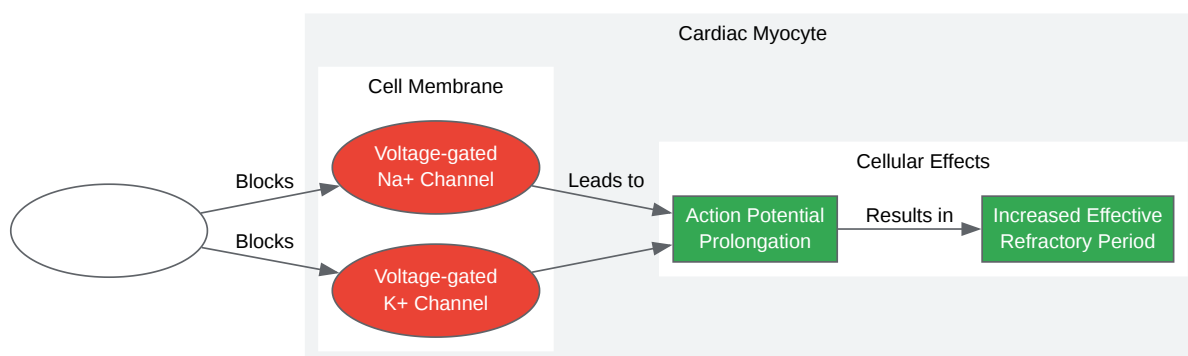
Synthesis

While **O-Desmethyl quinidine** is a natural metabolite, it can also be synthesized. One reported method involves the asymmetric synthesis from cinchonidine, followed by chromatographic separation of the enantiomers.^[5] A common laboratory-scale approach for the preparation of **O-Desmethyl quinidine** would involve the O-demethylation of its parent compound, quinidine.

General O-Demethylation Protocol (Illustrative):

This protocol is a general representation and would require optimization for this specific transformation.





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